Azure II
Description
Evolution of Research Perspectives on Azure II Utility
Historically, the polychromatic effect observed with early staining methods using aged or "polychromed" methylene (B1212753) blue solutions was attributed to oxidation products of methylene blue, which included the azure dyes wikipedia.orgnjlm.net. Research evolved to identify and isolate these active components. It was determined that Azure B, specifically, is crucial for producing the characteristic purple hues in chromatin and certain leukocyte granules, a phenomenon known as the "Romanowsky effect," when combined with Eosin (B541160) Y sigmaaldrich.comcarlroth.comsigmaaldrich.comwikipedia.org.
This understanding led to a shift from relying on the variable composition of naturally aged methylene blue towards using defined mixtures of purified dyes. Contemporary research and commercial preparations of this compound and Romanowsky stains now often utilize controlled ratios of Methylene Blue and Azure B, sometimes combined with Eosin Y, to ensure greater consistency and reproducibility in staining results biognost.combiognost.commerckmillipore.comsigmaaldrich.comwikipedia.orgsigmaaldrich.com. The precise ratio of Azure B to Eosin Y is recognized as a critical factor influencing staining intensity and the manifestation of the Romanowsky effect biognost.combiognost.comsigmaaldrich.comsigmaaldrich.com.
Scope and Significance of this compound in Current Scientific Inquiry
This compound remains a dye of significant scope and importance in current scientific inquiry, particularly in fields requiring detailed visualization of cellular morphology. Its primary applications are concentrated in diagnostic pathology, hematology, cytology, and microbiology ontosight.aichemimpex.comchemimpex.comchemimpex.comontosight.ai.
In hematology and cytology, this compound-containing stains are the standard for differentiating various blood cell types, identifying morphological abnormalities indicative of diseases like anemia and leukemia, and detecting bloodborne parasites such as malaria ontosight.aiwikipedia.orgontosight.ai. The differential staining achieved allows researchers and clinicians to distinguish between different leukocyte populations based on their nuclear characteristics and cytoplasmic granulation ontosight.ai.
Beyond routine diagnostic applications, this compound is utilized in research for studying cellular structures, differentiating bacterial species, and identifying pathogens in microbiological analyses chemimpex.comchemimpex.com. Its ability to bind to nucleic acids also makes it relevant in studies involving the visualization of DNA, including research into viral DNA assembly medchemexpress.com.
The staining outcome with this compound and related Romanowsky stains can be influenced by several factors, including the pH of the staining solution, the type of buffer used, the fixation method applied to the sample, and the duration of the staining procedure biognost.combiognost.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com. Ongoing research continues to refine staining protocols to optimize results for specific cell types and research objectives.
A summary of the typical composition of this compound and its role in a standard Romanowsky stain is presented below:
| Component | Typical Proportion in this compound | Role in Staining |
| Azure B | Equal parts | Stains nucleic acids (DNA, RNA), key for Romanowsky effect |
| Methylene Blue | Equal parts | Stains basophilic components, contributes to blue color |
Table 1: Typical Composition of this compound
A summary of the components in a Romanowsky stain utilizing this compound and their primary staining targets is presented below:
| Component | Source | Primary Staining Target(s) | Resulting Color |
| This compound | Mixture of Azure B and Methylene Blue | Nuclei, RNA, basophilic granules | Blue to Purple |
| Eosin Y | Added component | Cytoplasm, eosinophilic granules, red blood cells | Pink to Red |
Table 2: Components and Staining Targets in a Romanowsky Stain
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCJUPBVRELNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206805 | |
| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37247-10-2, 58083-81-1 | |
| Record name | Azure II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058083811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-BIS(DIETHYLAMINO)PHENOTHIAZIN-5-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI1MQT4UOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Methodological Genesis of Azure Ii in Scientific Disciplines
Origins of Azure II in Histological and Cytological Development
The origins of this compound are closely tied to the development of Romanowsky stains, a class of stains crucial for the visualization of blood cells and parasites. wikipedia.org Romanowsky stains are based on a mixture of eosin (B541160) (typically eosin Y) and aged or "polychromed" methylene (B1212753) blue. wikipedia.org Polychroming of methylene blue, either through oxidation or natural aging, produces a mixture of dyes, including the azures (Azure A, Azure B, and Azure C), which are demethylated derivatives of methylene blue. wikipedia.org
This compound itself is understood to be a mixture, most commonly described as a mixture of equal parts of Azure B and Methylene Blue. carlroth.comspectrumchemical.comsigmaaldrich.combiognost.comhistoline.combiognost.com Some sources also indicate it can be a mixture of Azure I and Methylene Blue, where Azure I is considered synonymous with Azure B in this context. biognost.comhistoline.commerckmillipore.com The development of these mixtures arose from the observation that aged methylene blue solutions, when combined with eosin, produced a distinct staining effect, particularly the purple coloration of cell nuclei and certain granules, known as the Romanowsky effect. wikipedia.org This effect was not achievable with pure methylene blue and eosin alone, indicating the importance of the oxidation products, the azures. wikipedia.org
Seminal Contributions and Early Research Applications of this compound
This compound's primary early research application was as a key component in Romanowsky-type stains, most notably Giemsa stain. wikipedia.orgbiognost.comsigmaaldrich.combiognost.combiognost.com Giemsa stain, composed of this compound and eosin Y dissolved in methanol (B129727) and glycerol (B35011), became a standard method for staining blood and bone marrow smears, enabling the visualization and identification of different blood cell types and the detection of bloodborne parasites like the malaria parasite. wikipedia.orgbiognost.comsigmaaldrich.combiognost.combiognost.com
The ability of this compound-containing stains to differentially color cellular components was a significant advancement in microscopy. The staining of nuclei with a distinct purple hue is attributed to the interaction between Azure B (a component of this compound) and DNA, in conjunction with eosin Y. biognost.commerckmillipore.comsigmaaldrich.com This molecular interaction forms a complex that results in the characteristic purple color. biognost.commerckmillipore.comsigmaaldrich.com Early research utilized these staining properties to differentiate various cellular structures, including nuclei, cytoplasm, and granules within leukocytes. biognost.comsigmaaldrich.com
Beyond hematology, this compound complex has been used for staining various other cellular and tissue components, such as goblet cells, striated muscle, endothelial cells, smooth muscle, lipid droplets, glycogen (B147801), collagen, cartilage, mucus granules, and elastin. sigmaaldrich.com This broad staining capability made it a versatile tool in early histological and cytological investigations.
Historical Refinements in this compound Composition and Preparation for Research Purposes
Historically, the preparation of the azure dyes, including those that constitute this compound, involved the polychroming of methylene blue. wikipedia.org This process, often achieved through oxidation or aging, yielded a mixture of methylene blue and its demethylated derivatives (Azure A, B, and C). wikipedia.org The exact composition of these early polychromed solutions could be variable, leading to inconsistencies in staining results.
Over time, efforts were made to standardize the composition of staining mixtures to ensure reproducible results in research and diagnostics. This compound emerged as a defined mixture, typically specified as equal parts of Azure B and Methylene Blue. carlroth.comspectrumchemical.comsigmaaldrich.combiognost.comhistoline.combiognost.com This standardization aimed to provide a more consistent staining reagent compared to relying solely on aged methylene blue.
The preparation of staining solutions utilizing this compound involves dissolving the dye mixture in solvents such as methanol and glycerol. wikipedia.orgbiognost.combiognost.com Different protocols and formulations were developed for specific staining techniques, such as the various Romanowsky-Giemsa methods. biognost.combiognost.com Factors such as fixation methods, staining times, and the pH and buffer substances of the solutions were recognized as influencing the staining results, highlighting the need for careful control and refinement of the staining procedures. biognost.combiognost.commerckmillipore.comsigmaaldrich.comdawnscientific.com The development of standardized buffer tablets also contributed to achieving more consistent staining outcomes. sigmaaldrich.cn
While the precise historical timeline of every refinement is extensive and intertwined with the evolution of various staining protocols, the general trajectory shows a move towards more defined dye mixtures and standardized procedures to improve the reliability and reproducibility of histological and cytological staining for research and diagnostic purposes.
Mechanistic Foundations of Azure Ii Substrate Interactions in Research
Principles of Chromatic Differentiation Mediated by Azure II
The ability of this compound to produce a range of colors from a single dye solution is based on the phenomenon of metachromasia. Metachromasia is defined as the staining of certain tissue elements in a color that is different from that of the dye solution itself. The typical color of the dye is known as the orthochromatic color, while the altered color is the metachromatic color.
This compound and its components, being thiazine (B8601807) dyes, exhibit a blue orthochromatic color but can stain certain substrates, known as chromotropes, in shades of purple to red. This color shift is thought to be an optical effect resulting from the polymerization of the cationic dye molecules upon binding to substrates with a high density of anionic sites. When the dye molecules are forced into close proximity on such a surface, they form aggregates (dimers, trimers, or higher-order polymers) that possess a different light absorption spectrum compared to the individual monomeric dye molecules, resulting in a visible color change.
In the context of common histological staining protocols like the Romanowsky-Giemsa stains, this compound's chromatic effects are further nuanced by the presence of an anionic counter-stain, Eosin (B541160) Y. The characteristic purple color of cell nuclei, for instance, is not a simple metachromatic reaction but the result of molecular interactions between the Eosin Y stain and a complex formed between the Azure B component of this compound and the DNA within the nucleus.
| Component | Orthochromatic Color | Metachromatic Color | Typical Substrate for Metachromasia |
| This compound (Thiazine Dyes) | Blue | Purple-Red | Mast Cell Granules, Cartilage Matrix |
Molecular Basis of this compound Binding to Cellular and Extracellular Components
As a cationic (positively charged) dye, this compound's primary mode of interaction with biological substrates is through electrostatic attraction to anionic (negatively charged) molecules. The specificity and nature of this binding vary depending on the target molecule.
Both Deoxyribonucleic acid (DNA) and Ribonucleic acid (RNA) are polyanions due to their phosphate backbones, making them prime targets for cationic dyes like the Azure B and Methylene (B1212753) Blue components of this compound. The interaction is fundamentally electrostatic, with the positively charged dye molecules binding to the negatively charged phosphate groups.
Research suggests that the binding of Azure B to DNA is a key step in the differential staining of the cell nucleus. Microspectrophotometric studies indicate that the purple Romanowsky-Giemsa effect in the nucleus is produced by a complex of DNA, aggregated Azure B polymers, and Eosin Y. nih.gov The Azure B cations first bind to the DNA polyanion, and this complex then provides positively charged sites for the subsequent binding of Eosin Y anions. nih.gov The interaction between the bound dyes results in a spectral shift that produces the characteristic purple color. nih.gov Studies exploring the binding of Azure dyes to transfer RNA (t-RNA) have suggested an intercalative binding mode, where the dye molecules insert themselves between the base pairs of the nucleic acid, alongside noncovalent and hydrophobic interactions. nih.gov
Proteins are complex macromolecules with a net charge that depends on their amino acid composition and the surrounding pH. Acidic proteins have a preponderance of amino acids with negatively charged side chains (e.g., aspartic acid, glutamic acid) at physiological pH, giving them a net negative charge.
The cationic components of this compound bind to these acidic proteins primarily through electrostatic forces. gspchem.com This interaction is fundamental to the staining of basophilic structures within the cell, which are rich in acidic components like ribonucleoproteins in the cytoplasm. The binding of Azure dyes to proteins can be influenced by temperature and may involve the formation of thermodynamically stable complexes. scielo.br For example, studies on the interaction between Azure dyes and Bovine Serum Albumin (BSA) have confirmed the formation of such complexes. scielo.br
Many complex carbohydrates in tissues are anionic and serve as potent chromotropes, leading to strong metachromatic staining with this compound. Glycosaminoglycans (GAGs), such as heparin, heparan sulfate, and chondroitin sulfate, are long, unbranched polysaccharides containing repeating disaccharide units. They are highly anionic due to the presence of numerous sulfate and carboxylate groups.
This high density of negative charges makes GAG-rich structures, such as the ground substance of cartilage, mucus, and the granules of mast cells, stain intensely and metachromatically with thiazine dyes. leicabiosystems.com The cationic dye molecules are attracted to and aggregate upon these polyanionic chains, resulting in the characteristic purple-to-red color shift. leicabiosystems.com The interaction is predominantly electrostatically driven, with sulfate groups playing a particularly important role.
Applications of Azure Ii in Advanced Research Methodologies
Utilization in Histopathological Research Models
In histopathology, the study of diseased tissues, Azure II is a valuable tool for examining tissue morphology and identifying abnormalities. It is used in various staining procedures to enhance the visibility of cellular and extracellular components within tissue sections ontosight.aiscientificlabs.comnih.gov.
Morphological Delineation in Tissue Sections
This compound is employed to clearly delineate morphological features in tissue sections, aiding in the structural analysis of tissues. It can be used alone or in combination with other dyes to achieve specific staining patterns that highlight different tissue elements ontosight.ai. For instance, a stain consisting of this compound, methylene (B1212753) blue, and basic fuchsin has been developed for light microscopic examination of plastic-embedded corneal tissue. This combination effectively differentiates corneal cells from the extracellular matrix and chromatically separates various extracellular matrix materials within the cornea nih.gov. This allows for a detailed understanding of corneal morphology nih.gov.
Subcellular Component Visualization (e.g., Nuclei, Cytoplasm, Granules)
One of the key applications of this compound is the visualization of subcellular components. Due to its affinity for nucleic acids, this compound effectively stains nuclei, typically resulting in a purple color when combined with Eosin (B541160) Y dawnscientific.combiognost.com. The staining intensity is influenced by the amount of this compound and the Azure B/Eosin Y ratio dawnscientific.combiognost.com. Beyond nuclei, the this compound complex is used for staining a wide range of cellular and extracellular components, including cytoplasm, goblet cells, striated muscle, endothelial cells, smooth muscle, lipid droplets, red blood cells, glycogen (B147801), collagen, cartilage, mucus granules, and leukocytes dawnscientific.comsigmaaldrich.comscientificlabs.com. This compound has also been used in procedures like the periodic acid-Schiff staining for visualizing glycogen, nuclei, and cytoplasm dawnscientific.comscientificlabs.com.
Here is a table summarizing some subcellular components stained by this compound:
| Subcellular Component | Typical Staining Result (often in combination) | Relevant Citations |
| Nuclei | Purple (with Eosin Y) | dawnscientific.combiognost.com |
| Cytoplasm | Stained | dawnscientific.comsigmaaldrich.comscientificlabs.com |
| Granules (e.g., Mucus) | Stained | dawnscientific.comsigmaaldrich.comscientificlabs.com |
| Glycogen | Stained | dawnscientific.comscientificlabs.com |
| Lipid Droplets | Stained | dawnscientific.comsigmaaldrich.comscientificlabs.com |
| Red Blood Cells | Stained | dawnscientific.comsigmaaldrich.comscientificlabs.com |
| Leukocytes | Stained | dawnscientific.comsigmaaldrich.comscientificlabs.com |
Role in Cytological Investigations
This compound is also a valuable stain in cytological investigations, which involve the study of individual cells ontosight.aiscientificlabs.comnih.gov. It is used in various staining methods for microscopic examination of cells biognost.com.
Cellular Differentiation and Maturation Studies
This compound, often as a component of Romanowsky-type stains like Giemsa or Wright-Giemsa, is utilized in studies involving cellular differentiation and maturation biognost.combiognost.commoneidechem.com. These stains are essential in hematology for differentiating various types of blood cells, which are at different stages of differentiation and maturation moneidechem.comgspchem.com. The differential staining of nuclear material and cytoplasmic granules by Azure dyes (including Azure B, a component of this compound) aids in the identification and classification of these cells gspchem.com.
Pathological Feature Identification in Cell Culture and Animal Models
This compound is applied in the identification of pathological features in both cell culture and animal models ontosight.aibiognost.comfishersci.canih.gov. In cell culture, staining with this compound can help visualize cellular abnormalities and changes indicative of disease or experimental manipulation. In animal models, such as studies using mice, this compound staining of tissue sections allows for the observation of myopathic changes and other pathological features researchgate.net. For example, in a study examining a transgenic mouse model, semi-thin sections stained with this compound methylene blue revealed myopathic changes, including sarcoplasmic inclusion bodies researchgate.net.
Application in Experimental Models for Disease Research
This compound has found application in experimental models, particularly in studies utilizing animal models like zebrafish, to investigate disease mechanisms and tissue regeneration.
Animal Model-Based Research Methodologies (e.g., Zebrafish Retinal Cells)
In research employing zebrafish as a model organism, this compound staining, typically as part of a methylene blue/azure II mixture, is used for the histological analysis of retinal tissue. This staining method has been applied to study mutations affecting the development of the zebrafish retina, allowing for the observation of retinal stratification and cellular layers. biologists.com It has also been utilized to evaluate retinal degeneration and regeneration following intravitreal injection of ouabain, helping to visualize the structural changes in retinal layers and the presence of pyknotic nuclei. nih.gov Furthermore, methylene blue/azure II staining has been used in studies investigating the mechanisms underlying persistent microphthalmia following ethanol (B145695) exposure during retinal neurogenesis in zebrafish embryos, aiding in the examination of retinal histology at different developmental stages. cambridge.org While useful for general histological assessment of the zebrafish retina, its efficacy in specifically distinguishing individual cell nuclei, particularly cone nuclei, has been compared to other staining methods. nih.gov
Comparative Analysis of Azure Ii with Ancillary Staining Reagents in Research Contexts
Synergistic Applications of Azure II in Romanowsky-Type Stains
Romanowsky stains are characterized by their ability to produce a range of colors (polychromasia) when applied to cells, allowing for the differentiation of various cellular components microxpress.inlaboratorytests.orgmicromasterlab.commicroxpress.in. This effect is largely due to the interaction between cationic (basic) dyes like the azures and methylene (B1212753) blue, and anionic (acidic) dyes like eosin (B541160) Y microxpress.inlaboratorytests.orgmicroxpress.in. This compound, as a mixture of Azure B and Methylene Blue, contributes significantly to the basic dye component in these stains sigmaaldrich.comdawnscientific.combiognost.com.
This compound-Eosin Combinations (e.g., Giemsa, May-Grünwald)
Combinations of this compound with eosin, particularly eosin Y, form the basis of widely used Romanowsky stains such as Giemsa and May-Grünwald sigmaaldrich.comdawnscientific.commicroxpress.inmicrobenotes.comlaboratorytests.orgneofroxx.comCurrent time information in Kent, GB.fishersci.cafishersci.nlfishersci.cafishersci.ca. In these mixtures, the cationic components (this compound, containing Azure B and Methylene Blue) bind to negatively charged cellular structures like DNA in the nucleus and RNA in the cytoplasm, resulting in blue to purple staining laboratorytests.orgmicromasterlab.comneofroxx.commicroxpress.inmacsenlab.com. The anionic eosin Y binds to positively charged components, such as proteins in the cytoplasm and granules of eosinophils, producing red or pink coloration microbenotes.comlaboratorytests.orgmicromasterlab.commicroxpress.inmacsenlab.com.
The characteristic "Romanowsky effect," often appearing as a purple color in certain cellular components (like chromatin and neutrophil granules), is a result of the interaction and complex formation between Azure B and eosin Y microxpress.inlaboratorytests.orgsigmaaldrich.comresearchgate.net. This compound, by providing both Azure B and Methylene Blue, contributes to the spectrum of colors observed in these stains.
Giemsa Stain: Giemsa stain is a classic Romanowsky stain containing a mixture of methylene blue, eosin, and azure dyes, including Azure B microbenotes.commicromasterlab.comneofroxx.commacsenlab.commerckmillipore.com. It is widely used for staining blood and bone marrow smears, as well as for detecting blood parasites like malaria microbenotes.commicromasterlab.comneofroxx.commacsenlab.commerckmillipore.com. The combination of dyes in Giemsa allows for clear differentiation of leukocyte types, erythrocytes, and platelets based on their nuclear and cytoplasmic staining characteristics microbenotes.commicromasterlab.commacsenlab.com.
May-Grünwald Stain: May-Grünwald stain is another Romanowsky-type stain that typically contains eosin and methylene blue microxpress.inlaboratorytests.orgcellavision.comthermofisher.com. It is often used in conjunction with Giemsa stain in the May-Grünwald-Giemsa (MGG) method, which provides excellent cellular morphology visualization microxpress.inlaboratorytests.orgmicroxpress.incellavision.combio-optica.itbio-optica.it. The May-Grünwald component contributes to staining nuclei blue and basophilic cytoplasm pinkish-red, while the subsequent Giemsa staining enhances nuclear staining and the visualization of specific cellular structures bio-optica.itbio-optica.it.
The precise ratio of Azure B to eosin Y is crucial for achieving optimal staining intensity and the characteristic purple color of the Romanowsky effect dawnscientific.commicroxpress.inmicroxpress.insigmaaldrich.com. Factors such as pH, buffer solution, fixation method, and staining duration also significantly influence the final staining results dawnscientific.combiognost.commicroxpress.inlaboratorytests.orgmicroxpress.insigmaaldrich.com.
Differential Staining Capabilities Compared to Individual Components (Azure A, Azure B, Methylene Blue)
This compound, as a mixture of Azure B and Methylene Blue, offers distinct staining characteristics compared to its individual components or other related azures like Azure A.
Methylene Blue: Methylene blue is a basic dye that primarily stains acidic components blue, particularly the nucleus micromasterlab.comneofroxx.commacsenlab.com. While it is a component of Romanowsky stains, it does not produce the full range of colors or the specific Romanowsky effect seen with azure dyes researchgate.net.
Azure A: Azure A is another methylated thiazine (B8601807) dye used in some staining mixtures chemkits.eufishersci.ca. While it can contribute to nuclear staining, Azure B is generally considered more effective for achieving the characteristic purple nuclear color in Romanowsky stains researchgate.net.
Azure B: Azure B is the key component responsible for the purple metachromatic staining observed in the Romanowsky effect through its interaction with eosin Y dawnscientific.commicroxpress.inlaboratorytests.orgsigmaaldrich.comresearchgate.net. This compound, by including Azure B, facilitates this crucial interaction.
This compound's combination of Azure B and Methylene Blue provides a broader staining profile than either dye alone. Methylene Blue contributes to the general blue staining of basophilic components, while Azure B is essential for the specific interactions that produce the purple hues vital for differentiating nuclear chromatin and certain granules laboratorytests.orgmicromasterlab.comneofroxx.commicroxpress.inmacsenlab.comresearchgate.net. This mixture in this compound allows for a more comprehensive visualization of cellular structures in Romanowsky-type stains.
Comparative Efficacy and Specificity of this compound Versus Alternative Dyes in Research Settings
Comparing this compound, particularly in the context of Romanowsky stains, with alternative staining dyes reveals its specific advantages and limitations in research.
Nuances in Nuclear and Cytoplasmic Staining
Romanowsky stains utilizing this compound excel in providing differential staining of the nucleus and cytoplasm, which is critical for identifying various cell types and their morphological features microbenotes.commicromasterlab.commacsenlab.com. The basic components of this compound stain the acidic nucleus blue to purple, while eosin stains the basic cytoplasm pink or red laboratorytests.orgmicromasterlab.commicroxpress.inmacsenlab.com. The intensity and hue of staining can vary depending on the specific Romanowsky stain formulation and the cellular components being stained dawnscientific.commicroxpress.inmicroxpress.insigmaaldrich.com.
However, studies comparing methylene blue-azure II staining with other nuclear stains like Feulgen have noted that methylene blue-azure II can produce strong nonspecific cytoplasmic staining, potentially making it difficult to distinguish individual nuclei clearly nih.gov. In contrast, Feulgen staining, which is specific for DNA, provides more specific nuclear staining with less cytoplasmic background nih.gov. This highlights a nuance where the broader reactivity of the this compound/Methylene Blue combination can sometimes be less specific for nuclear detail compared to stains targeting DNA directly.
Visualization of Specific Granules and Inclusions
A significant strength of this compound-containing Romanowsky stains is their ability to visualize specific granules and inclusions within cells dawnscientific.comlaboratorytests.orgCurrent time information in Kent, GB.. The differential staining properties allow for the clear identification of granules in various leukocyte types:
Neutrophil granules: Often stain reddish-purple laboratorytests.orgmacsenlab.combio-optica.it.
Eosinophil granules: Typically stain red or orange-red due to their affinity for eosin laboratorytests.orgmicroxpress.inmacsenlab.com.
Basophil granules: Stain dark blue or purple due to their strong basophilia laboratorytests.orgmicroxpress.inmacsenlab.combio-optica.it.
Azurophilic granules: Stain purple or violet bio-optica.it.
This compound's contribution of Azure B is particularly important for the metachromatic staining of basophil granules and the azurophilic (lysosomal) granules found in monocytes and lymphocytes, which stain purple macsenlab.comresearchgate.netbio-optica.it. The ability to clearly visualize these granules is essential for the morphological classification of blood cells and the identification of certain pathological conditions. This compound has also been used in specific protocols, such as in Richardson's stock solution for staining lysosomal glycogen (B147801) dawnscientific.com.
Methodological Advantages and Limitations of this compound in Context of Other Stains
The use of this compound, primarily within Romanowsky stains, presents certain methodological advantages and limitations compared to other staining methods.
Advantages:
Differential Staining: Provides excellent differentiation of various cellular components (nucleus, cytoplasm, granules) in a single staining procedure microbenotes.commicromasterlab.commacsenlab.com.
Wide Applicability: Romanowsky stains are widely used in hematology, cytology, and for the detection of blood parasites microbenotes.commicromasterlab.comneofroxx.commacsenlab.commerckmillipore.com.
Established Protocols: Well-established and standardized protocols exist for using this compound-containing stains like Giemsa and May-Grünwald laboratorytests.orgmerckmillipore.comthermofisher.com.
Visualization of Granules: Particularly effective for visualizing and differentiating various types of cytoplasmic granules dawnscientific.comlaboratorytests.orgCurrent time information in Kent, GB..
Limitations:
Sensitivity to pH: The staining results are highly sensitive to the pH of the buffer solution used, requiring careful control for reproducible results dawnscientific.combiognost.commicroxpress.inlaboratorytests.orgmicroxpress.insigmaaldrich.com.
Variability: Staining intensity and hue can be influenced by factors such as fixation method, staining duration, and dye concentration and ratio dawnscientific.combiognost.commicroxpress.inlaboratorytests.orgmicroxpress.insigmaaldrich.com.
Nonspecific Cytoplasmic Staining: As observed in comparisons with Feulgen stain, methylene blue-azure II can lead to significant cytoplasmic background staining, potentially obscuring nuclear detail in some applications nih.gov.
Complex Mixture: this compound is a mixture, and the precise composition and ratio of Azure B to Methylene Blue can vary between manufacturers, potentially leading to inconsistencies in staining results sigmaaldrich.comdawnscientific.combiognost.com.
Despite some limitations, the synergistic action of this compound with eosin in Romanowsky stains provides a powerful tool for morphological analysis in research and diagnostics, offering a comprehensive view of cellular structures and inclusions that may not be as clearly visualized with single dyes or other staining methods.
Methodological Refinements and Protocol Optimization for Azure Ii in Research
Variables Influencing Staining Consistency and Reproducibility
Several factors can impact the reliability of staining with Azure II. These include the pH and composition of buffer solutions, the method of fixation, and the duration of the staining procedure biognost.comdawnscientific.combiognost.commerckmillipore.com. The intensity of staining is also dependent on the amount of this compound used and the ratio of Azure B to Eosin (B541160) Y biognost.comdawnscientific.combiognost.commerckmillipore.com.
Optimization of Dye Concentrations and Ratios
This compound itself is a mixture, typically containing Azure B and Methylene (B1212753) Blue in equal proportions biognost.comdawnscientific.combiognost.comcarlroth.comsigmaaldrich.com. In staining protocols like Romanowsky-Giemsa, this compound is often used alongside Eosin Y biognost.comdawnscientific.combiognost.commerckmillipore.com. The precise ratio between this compound (or its components, Azure B and Methylene Blue) and Eosin Y is critical for achieving desired staining characteristics biognost.comdawnscientific.combiognost.commerckmillipore.com. Research findings indicate that staining intensity is influenced by the quantity of this compound and the ratio of Azure B to Eosin Y biognost.comdawnscientific.combiognost.commerckmillipore.com. Standardized Romanowsky stains emphasize the importance of the correct and appropriate combination of Azure B and Eosin Y dyes in the staining solution for consistent results dpgpolytechnic.com.
Here is an example formulation for an this compound solution used in preparing Romanowsky-Giemsa stain:
| Component | Amount | Solvent |
| This compound powder | 0.06 g | Methanol (B129727) |
| Eosin Y powder | 0.06 g | Methanol |
| Solvent Volume | 100 ml | Methanol |
Note: This is one example formulation, and other protocols may vary depending on laboratory procedures and specific requirements. biognost.com
Impact of Solvent and Additive Formulations (e.g., Methanol, Glycerol (B35011), Borax)
The choice of solvent and the inclusion of additives significantly affect the performance and stability of this compound staining solutions. Methanol is commonly used as a solvent for preparing this compound and Eosin Y solutions biognost.com. For instance, a protocol for preparing an this compound solution involves dissolving the dye and Eosin Y in methanol biognost.com.
Buffer solutions play a vital role in controlling the pH of the staining environment, which is a critical factor influencing staining results biognost.comdawnscientific.combiognost.commerckmillipore.com. Substances like borax (B76245) are used in buffer solutions to maintain a stable pH fishersci.fi. While glycerol is a common additive in some staining formulations, its specific impact on this compound staining consistency would depend on the particular protocol.
Theoretical and Conceptual Advances Derived from Azure Ii Research
Contributions to Understanding Dye-Substrate Interactions in Biological Systems
Research involving Azure II and its components, Azure B and Methylene (B1212753) Blue, has significantly contributed to the understanding of how dyes interact with biological substrates. These interactions are primarily driven by electrostatic forces between the cationic dye molecules and anionic sites on cellular components like DNA and RNA mdpi.com.
The staining of nuclei, for instance, is a result of the molecular interaction between Eosin (B541160) Y and a complex formed by Azure B and DNA biognost.comdawnscientific.comsigmaaldrich.com. This complex formation, specifically the assembly of an Eosin Y-Azure B-DNA complex, leads to the characteristic purple coloration of nuclei in Romanowsky-type stains biognost.comdawnscientific.comsigmaaldrich.com. The intensity of this staining is dependent on the amount of this compound present and the ratio of Azure B to Eosin Y biognost.comdawnscientific.comsigmaaldrich.com.
Studies on related thiazine (B8601807) dyes like Azure A have provided insights into the nature of metachromatic color reactions, where a dye-substrate interaction results in a color shift different from the original dye color biologists.com. Factors influencing metachromasia include the orderly alignment of dye molecules, which is favored by molecules possessing both hydrophobic and hydrophilic parts, and the distribution of electronegative surface charges on the substrate biologists.com. The interaction between Azure A and substrates like heparin and DNA has been explored to understand these principles biologists.com.
The interaction between cationic dyes like Azure B and biological polyelectrolytes such as DNA and heparin highlights the role of electrostatic forces mdpi.com. Different degrees of metachromasy can be induced depending on the negative charges of the repetitive units in polysaccharides like sodium heparin and sodium alginate mdpi.com. Azure B has shown stronger bonding with sodium alginate compared to its interaction with sodium heparin mdpi.com. These studies underscore the complexity of dye-substrate binding, which can involve various intermolecular bonds, potentially including hydrogen bonds biologists.com.
Elucidation of Cellular and Tissue Ultrastructure Through this compound Staining
This compound, particularly in combination with other stains like Eosin Y, has been instrumental in visualizing the detailed ultrastructure of cells and tissues under the microscope sigmaaldrich.combiognost.com. This compound is known to distinctly stain various cellular and tissue components, including nuclei, cytoplasm, red blood cells, glycogen (B147801), collagen, cartilage, mucus granules, elastin, and leukocytes sigmaaldrich.comdawnscientific.com.
In hematologic staining, this compound, often as a component of Romanowsky-Giemsa stain, helps differentiate various blood and bone marrow cells by imparting specific colors to their components biognost.comsigmaaldrich.combiognost.com. Nuclei typically stain purple, lymphocyte plasma appears blue, monocyte plasma gray-blue, neutrophil granules light purple, eosinophil granules red, and basophil granules dark purple biognost.com. This differential staining is crucial for identifying and studying the morphology of these cells.
The use of this compound in staining semi-thin sections has also contributed to the detailed examination of tissue structures, including plant tissue fishersci.ca. The methylene blue/azure II/basic fuchsin stain has been used to reveal structures in sardine oocytes that were not always apparent with other methods, allowing for a more detailed analysis of oocyte development stages mdpi.com.
The ability of this compound to bind to nucleic acids makes it valuable for staining nuclei and chromosomes, aiding in the assessment of cell morphology ontosight.ailongdom.org. Advancements in microscopy techniques, including light and electron microscopy, in conjunction with staining methods utilizing dyes like this compound and Eosin, have improved the assessment and understanding of cellular and tissue structures at higher resolutions longdom.orgucl.ac.uk.
Advancements in Histochemical and Cytochemical Theory Propelled by this compound Studies
Research involving this compound and related thiazine dyes has contributed to the theoretical underpinnings of histochemistry and cytochemistry. The development of stains like the Romanowsky-Giemsa stain, which utilizes this compound, represented significant progress in the reevaluation of cytomorphology longdom.org. These staining methods, building upon earlier techniques, allowed for better differentiation of cell types based on their staining characteristics longdom.org.
The principle behind the staining, involving the interaction of cationic dyes like Azure B with anionic cellular components and the subsequent complex formation with anionic dyes like Eosin Y, provides a theoretical framework for understanding the specificity and differential staining observed in various cell types biognost.comdawnscientific.comsigmaaldrich.com. Factors influencing staining results, such as pH, buffer solutions, fixation, and staining duration, have been identified and studied, contributing to the theoretical knowledge of optimizing staining procedures for specific cellular targets biognost.comdawnscientific.comsigmaaldrich.comsigmaaldrich.com.
Studies on the metachromatic properties of related azure dyes have explored the relationship between dye structure, substrate properties, and the resulting spectral shifts, advancing the theoretical understanding of metachromasia in biological staining biologists.com. The use of Azure A to detect and discriminate DNA damage based on its specific interaction with DNA is an example of how studies with these dyes contribute to the theoretical application of cytochemical methods for analyzing biomolecular changes mdpi.com.
The ongoing refinement of staining techniques and the investigation of dye-substrate interactions using compounds like this compound continue to contribute to the theoretical and practical advancements in histochemistry and cytochemistry, enabling more precise visualization and analysis of biological samples.
Future Directions and Emerging Research Frontiers for Azure Ii
Potential for Targeted Staining Methodologies Utilizing Azure II Derivatives
This compound is a mixture containing Azure B and Methylene (B1212753) Blue sigmaaldrich.com. These components, along with Azure A, are related thiazine (B8601807) dyes with known affinities for different cellular structures ontosight.ai. Azure B, for instance, is used in staining semi-thin sections of plant tissue and in methods for blood smears and paraffin (B1166041) sections fishersci.ca. Azure A and Azure B are also used in making azure eosin (B541160) stains for blood smear staining nih.govnih.gov. The concept of targeted staining involves using dyes or labels that specifically bind to certain molecules or structures within a cell or tissue. While the provided information does not detail the development or use of specific derivatives of this compound for targeted methodologies, the existence of its components (Azure B and Methylene Blue) as related compounds suggests a basis for exploring structural modifications. Future research could investigate synthesizing derivatives of this compound or its components with enhanced specificity for particular cellular targets, potentially improving diagnostic capabilities or enabling novel research applications.
Unexplored Applications of this compound in Specialized Research Fields
Beyond its widespread use in histology and cytology, this compound has demonstrated utility in more specialized areas. It acts as a vital dye in microbiology, assisting researchers in identifying and differentiating various microorganisms chemimpex.com. This application is crucial in studies ranging from basic microbial research to antibiotic susceptibility testing chemimpex.com. Furthermore, this compound exhibits potential in the field of photodynamic therapy chemimpex.com. This therapeutic approach utilizes light-sensitive compounds to generate reactive oxygen species that can target and destroy abnormal cells, such as cancer cells chemimpex.com. While these applications represent uses in specialized fields, the term "unexplored" suggests areas where this compound's potential is not yet fully realized or investigated. Further research could delve deeper into optimizing this compound for photodynamic therapy, exploring its efficacy against a wider range of pathogens in microbiology, or investigating its potential in other specialized fields where its staining or photodynamic properties could be beneficial.
Q & A
Basic: How to formulate a research question when designing experiments with Azure II?
Answer: Begin by systematically reviewing prior studies (e.g., systematic reviews or meta-analyses) to identify unresolved gaps in your field . Use boolean search strings to collate relevant literature and refine your question iteratively with feedback from peers or advisors . Ensure the question is narrow (e.g., "How does this compound's NLP preprocessing affect bias detection in multilingual datasets?") and aligns with this compound's technical capabilities (e.g., scalability for high-throughput data).
Advanced: What methodologies resolve contradictions in data generated by this compound's multi-modal analytics?
Answer:
Apply triangulation by cross-validating results using this compound’s API outputs, independent statistical tools (e.g., R/Python), and qualitative frameworks . For example, if this compound’s sentiment analysis conflicts with manual coding, use Cohen’s κ coefficient to quantify inter-rater reliability. Document discrepancies in a conflict matrix and iteratively test hypotheses (e.g., adjusting tokenization parameters) to isolate sources of variance .
Basic: How to integrate this compound with established frameworks like BERT for hybrid model training?
Answer:
Leverage this compound’s REST APIs to preprocess data (e.g., tokenization, embedding) and feed outputs into BERT’s fine-tuning pipeline. Use Docker containers to standardize environments and ensure compatibility between this compound’s GPU acceleration and PyTorch/TensorFlow workflows. Validate integration via ablation studies comparing standalone BERT with this compound-augmented versions .
Advanced: How to optimize this compound’s hyperparameters for high-dimensional genomic datasets?
Answer:
Implement Bayesian optimization or grid search within this compound’s compute clusters to balance precision and resource efficiency. For genomic data, prioritize dimensionality reduction techniques (e.g., PCA) before optimization. Validate using k-fold cross-validation and track metrics like F1-score variance across folds. Publish parameter sets in open repositories (e.g., Zenodo) for reproducibility .
Basic: What ethical considerations apply when using this compound for human-subject data analysis?
Answer:
Design protocols compliant with GDPR/IRB standards, including anonymization via this compound’s data-masking tools. Conduct bias audits using fairness metrics (e.g., demographic parity) and document consent workflows in collaboration with ethics boards .
Advanced: How to synthesize cross-disciplinary insights using this compound’s RAG (Retrieval-Augmented Generation) architecture?
Answer:
Decompose complex queries into subquestions (e.g., "this compound’s impact on climate modeling" → "Data scalability," "Carbon footprint of compute resources") and use this compound’s RAG to retrieve domain-specific papers from repositories like arXiv . Synthesize findings via meta-analysis templates and validate with domain experts to ensure interdisciplinary coherence .
Basic: How to ensure data reproducibility in this compound-driven studies?
Answer:
Use this compound’s version control for datasets and code, coupled with Jupyter Notebooks for transparent workflow documentation. Share artifacts via FAIR-aligned platforms (e.g., Figshare) and include dependency manifests (e.g., Conda environments) .
Advanced: What statistical frameworks address temporal drift in this compound’s predictive models?
Answer:
Apply time-series decomposition (e.g., STL) to isolate drift components. Retrain models incrementally using this compound’s automated ML pipelines and validate with rolling-origin evaluation. Publish drift metrics (e.g., KL divergence) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
